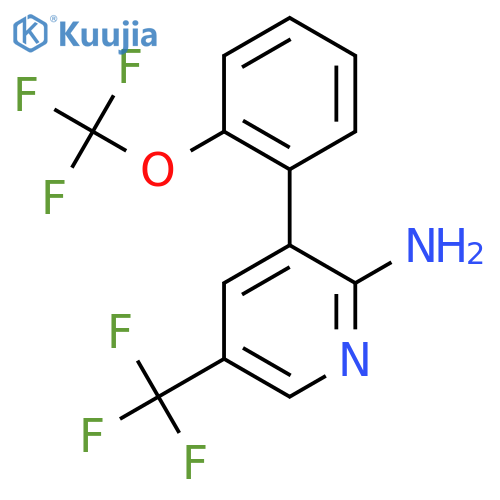Cas no 1258624-40-6 (2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

1258624-40-6 structure
商品名:2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
CAS番号:1258624-40-6
MF:C13H8F6N2O
メガワット:322.205843925476
CID:4929084
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H8F6N2O/c14-12(15,16)7-5-9(11(20)21-6-7)8-3-1-2-4-10(8)22-13(17,18)19/h1-6H,(H2,20,21)
- InChIKey: XCMVOAGDDDVRCE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=C1)C1C=CC=CC=1OC(F)(F)F)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 48.1
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005030-1g |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 1g |
$1696.80 | 2023-09-03 | |
| Alichem | A022005030-500mg |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
| Alichem | A022005030-250mg |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1258624-40-6 | 97% | 250mg |
$646.00 | 2023-09-03 |
2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
1258624-40-6 (2-Amino-3-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
